2,4-Difluorophenylglyoxal hydrate
Description
Structural Context and Significance of Fluorinated Glyoxal (B1671930) Derivatives
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.org Fluorine's high electronegativity and a van der Waals radius similar to that of hydrogen allow it to act as a bioisostere for hydrogen, leading to enhanced metabolic stability and binding affinity in bioactive molecules. acs.orgnih.gov In the context of glyoxal derivatives, the presence of fluorine atoms on the phenyl ring of 2,4-Difluorophenylglyoxal hydrate (B1144303) significantly influences the electrophilicity of the adjacent carbonyl carbons. This heightened reactivity makes it a valuable intermediate in various organic transformations.
Fluorinated carbohydrates, for instance, are being explored as mimetics to study or control their interactions with proteins and enzymes. nih.gov The strategic placement of fluorine can modulate the pharmacokinetic properties of natural carbohydrates, such as their lipophilicity and resistance to metabolic degradation. nih.gov This principle extends to other organic scaffolds, and fluorinated glyoxals like the title compound serve as building blocks for creating more complex fluorinated molecules with potential applications in medicinal chemistry and materials science. acs.org
Historical Perspective of α-Ketoaldehydes and Their Hydrates in Chemical Research
α-Ketoaldehydes, also known as glyoxals, have a long history in organic chemistry, recognized for their high reactivity stemming from the two adjacent carbonyl groups. This reactivity makes them useful in a variety of chemical syntheses. google.com Historically, their utility has been harnessed in reactions with primary aromatic amines and in the formation of heterocyclic compounds. acs.org
The hydrated form of α-ketoaldehydes, where one of the aldehyde groups exists as a geminal diol, is often more stable and easier to handle than the anhydrous form. Research has shown that glyoxal hydrates can be efficiently fluorinated to produce polyfluoroethers, difluoro aldehydes, or tetrafluoroalkanes, depending on the reaction conditions. acs.orgnih.gov This demonstrates the synthetic versatility that the hydrated form offers to chemists. The development of new methods for producing α-ketoaldehyde compounds continues to be an active area of research, highlighting their ongoing importance in synthetic organic chemistry. google.com
Rationale for Academic Investigation of 2,4-Difluorophenylglyoxal Hydrate
The academic interest in this compound is driven by several factors. Its difluorinated phenyl ring makes it an attractive starting material for the synthesis of novel fluorinated compounds with potentially enhanced biological activity. Researchers are particularly interested in its use for creating biologically active 1,2,4-triazine (B1199460) derivatives and other pharmaceutical intermediates. fishersci.at
Furthermore, the compound serves as a model system for studying the reactivity of fluorinated α-ketoaldehydes. Understanding its reaction mechanisms and synthetic potential can lead to the development of new synthetic methodologies. The presence of both a ketone and a hydrated aldehyde functionality provides a platform for investigating chemoselective reactions.
Overview of Research Areas within the Chemical Compound's Study
The study of this compound encompasses several key research areas:
Synthesis of Heterocyclic Compounds: A primary application is in the synthesis of nitrogen-containing heterocycles, such as 1,2,4-triazines, which are known to exhibit a wide range of biological activities. fishersci.at
Pharmaceutical and Medicinal Chemistry: Due to the advantageous properties conferred by fluorine, this compound is explored as a key intermediate in the synthesis of potential drug candidates. fishersci.at
Reaction Mechanism and Methodology Development: Investigations into the reactivity of this compound contribute to a deeper understanding of reaction mechanisms involving fluorinated carbonyl compounds and aid in the development of new synthetic methods. acs.org
Materials Science: The incorporation of fluorinated moieties can lead to materials with unique properties, and this compound can serve as a building block in that arena. acs.org
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point range of 51-54°C. It is soluble in water and should be stored at 2-8°C. fishersci.at
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H6F2O3 | nih.gov |
| Molecular Weight | 188.13 g/mol | nih.govsigmaaldrich.com |
| CAS Number | 79784-36-4 | fishersci.atnih.govmanchesterorganics.com3wpharm.com |
| Melting Point | 51-54 °C | fishersci.at |
| Boiling Point | 219.2°C at 760 mmHg | |
| Flash Point | 82.4°C | |
| Water Solubility | Soluble | fishersci.at |
| Appearance | Solid | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2,2-dihydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,8,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEFAATXGFJDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856178 | |
| Record name | 1-(2,4-Difluorophenyl)-2,2-dihydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049754-94-0 | |
| Record name | 1-(2,4-Difluorophenyl)-2,2-dihydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,4 Difluorophenylglyoxal Hydrate
Oxidative Approaches from Substituted Benzaldehydes
The direct oxidation of the aldehyde group in 2,4-difluorobenzaldehyde (B74705) presents a primary route to 2,4-difluorophenylglyoxal hydrate (B1144303). This transformation requires careful selection of oxidizing agents to selectively oxidize the aldehyde C-H bond to a carbonyl group without affecting the aromatic ring or leading to over-oxidation to the corresponding carboxylic acid.
Optimization of Oxidizing Agents and Reaction Conditions
A prominent and historically significant method for the conversion of aldehydes to α-ketoaldehydes is the Riley oxidation, which employs selenium dioxide (SeO₂). wikipedia.org The reaction typically involves heating the substituted benzaldehyde (B42025) with a stoichiometric amount of SeO₂ in a suitable solvent, such as dioxane or a mixture of dioxane and water. The presence of water is crucial for the formation of the hydrate form of the final product.
The mechanism of SeO₂ oxidation of aldehydes is believed to proceed through an initial ene reaction involving the enol tautomer of the aldehyde, followed by a adichemistry.comresearchgate.net-sigmatropic rearrangement and subsequent hydrolysis to yield the α-dicarbonyl compound. wikipedia.org
Optimization of this reaction involves several key parameters:
Solvent System: The choice of solvent can significantly influence the reaction rate and selectivity. Protic solvents like acetic acid can sometimes be used to moderate reactivity. adichemistry.com
Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.
Stoichiometry of SeO₂: While stoichiometric amounts are common, the use of catalytic amounts of SeO₂ in conjunction with a co-oxidant like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂) offers a greener and more atom-economical alternative. adichemistry.comdu.ac.in This approach minimizes the use of the toxic selenium reagent.
A typical laboratory-scale synthesis might involve reacting 2,4-difluorobenzaldehyde with selenium dioxide in a dioxane/water mixture under reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
| Oxidizing System | Substrate | Product | Typical Conditions | Notes |
| SeO₂ | 2,4-Difluorobenzaldehyde | 2,4-Difluorophenylglyoxal hydrate | Dioxane/H₂O, Reflux | Stoichiometric SeO₂ |
| SeO₂ (catalytic), H₂O₂ | 2,4-Difluorobenzaldehyde | This compound | Aqueous medium | Greener alternative, may require optimization |
Chemo- and Regioselectivity Considerations
A key challenge in the oxidation of 2,4-difluorobenzaldehyde is achieving high chemoselectivity. The desired product, an α-ketoaldehyde, is susceptible to further oxidation to 2,4-difluorobenzoic acid. Selenium dioxide is generally effective in this regard, as it is known to selectively oxidize the α-carbon of carbonyl compounds. adichemistry.com
The regioselectivity is inherently controlled in this specific synthesis as the oxidation occurs at the aldehydic carbon. In more complex molecules with multiple potential oxidation sites, the regioselectivity of SeO₂ oxidation can be influenced by the electronic and steric environment of the reactive centers. For instance, in the allylic oxidation of alkenes, SeO₂ preferentially oxidizes the more substituted end of the double bond. du.ac.in
Alternative Synthetic Routes and Precursors
An alternative and often high-yielding approach to this compound involves the oxidation of a different precursor: 2,4-difluoroacetophenone. This method leverages the well-established oxidation of a methyl group adjacent to a carbonyl to a 1,2-dicarbonyl compound, again often employing selenium dioxide. adichemistry.com
The synthesis of the precursor, 2,4-difluoroacetophenone, can be achieved through various methods, including the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) or from 2,4-difluoroaniline (B146603) via a diazotization reaction followed by a reaction with acetaldoxime (B92144) in the presence of a copper catalyst. google.com
The oxidation of 2,4-difluoroacetophenone to this compound would follow a similar protocol to the aldehyde oxidation, typically using SeO₂ in a suitable solvent system.
| Precursor | Reagent | Product | Key Transformation |
| 2,4-Difluoroacetophenone | SeO₂ | This compound | Oxidation of α-methyl group |
| 2,4-Difluorobenzaldehyde | SeO₂ | This compound | Oxidation of aldehyde C-H |
Scalability and Process Chemistry Enhancements
For the industrial production of this compound, scalability and process safety are paramount. The use of stoichiometric amounts of highly toxic selenium dioxide on a large scale poses significant challenges, including handling, waste disposal, and safety concerns. orgsyn.org
Process chemistry enhancements focus on several areas:
Catalytic Systems: As mentioned, developing a robust catalytic system using a small amount of a selenium catalyst with a cheap and environmentally benign terminal oxidant like H₂O₂ is a key goal. researchgate.netnih.gov This significantly reduces the selenium load in the process.
Flow Chemistry: Continuous flow reactors offer significant advantages for hazardous reactions. They allow for better control over reaction parameters (temperature, pressure, stoichiometry), improved heat transfer, and enhanced safety by minimizing the volume of hazardous material at any given time. The synthesis of the precursor, 2,4-difluorobenzaldehyde, has been demonstrated in a continuous flow tubular reactor.
Purification: Efficient downstream processing to isolate and purify the product is crucial for scalability. This may involve techniques like reactive extraction or crystallization to obtain the desired hydrate in high purity.
Catalytic Strategies in the Synthesis of α-Ketoaldehydes
Beyond selenium-based reagents, research into alternative catalytic methods for the synthesis of α-ketoaldehydes is an active area. While not yet specifically reported for this compound, these strategies offer potential future avenues.
One promising approach involves the use of copper catalysts. For instance, Cu(I)-catalyzed aerobic oxidation of α-hydroxy ketones has been shown to be an efficient method for preparing a variety of α-ketoaldehydes. rsc.org This pathway would necessitate the synthesis of an α-hydroxy ketone precursor corresponding to 2,4-difluorophenylglyoxal.
Iron-catalyzed systems have also been explored for the synthesis of α-diketones from aldehydes and ketones, offering a more environmentally friendly and cost-effective alternative to precious metal catalysts. wordpress.com The adaptation of such systems for the specific synthesis of α-ketoaldehydes from aldehydes represents a potential area for future research.
These emerging catalytic methods aim to replace toxic and stoichiometric reagents, aligning with the principles of green chemistry and providing safer and more sustainable routes to valuable α-ketoaldehyde building blocks.
Elucidating the Reactivity Profile and Mechanistic Pathways of 2,4 Difluorophenylglyoxal Hydrate
Reversible Hydration-Dehydration Equilibrium
The most fundamental equilibrium involving 2,4-difluorophenylglyoxal hydrate (B1144303) is the reversible addition of water to its aldehyde carbonyl group. In aqueous solution, the compound exists in equilibrium between its dehydrated form (2-(2,4-difluorophenyl)-2-oxoacetaldehyde) and its hydrated gem-diol form (1-(2,4-Difluorophenyl)-2,2-dihydroxyethan-1-one). nih.govrsc.org
The formation of the hydrate from the parent glyoxal (B1671930) is a nucleophilic addition reaction. The kinetics of this process, like that of other carbonyl hydrations, can be catalyzed by either acid or base. dntb.gov.ua The thermodynamic stability of the hydrate is significantly influenced by the electronic effects of the substituents on the aromatic ring.
Table 1: Factors Influencing Hydrate Formation
| Factor | Influence on Equilibrium | Mechanistic Rationale |
|---|---|---|
| Electronic Effects | Electron-withdrawing groups (e.g., -F) on the phenyl ring stabilize the hydrate. | Increases the electrophilicity of the carbonyl carbon, favoring nucleophilic attack by water. |
| Steric Effects | Bulky groups near the carbonyl can disfavor the sp³-hybridized hydrate. | The 2,4-difluoro substitution pattern does not impose significant steric hindrance. |
| Temperature | Higher temperatures generally favor the dehydrated (carbonyl) form. | Hydration is typically an exothermic process; thus, by Le Chatelier's principle, increasing temperature shifts the equilibrium toward the reactants. |
The position of the hydration-dehydration equilibrium is highly dependent on the solvent environment and the pH of the solution.
Solvent: In aqueous solutions, the high concentration of water drives the equilibrium towards the hydrate form. rsc.org In non-polar organic solvents, the equilibrium will lie further towards the dehydrated glyoxal form. The ability of the solvent to form hydrogen bonds can also play a role in stabilizing the gem-diol.
pH: The rate of hydration is significantly accelerated under both acidic and basic conditions. dntb.gov.ua
Acid Catalysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more reactive towards the neutral water nucleophile.
Base Catalysis: The hydroxide (B78521) ion (OH⁻) is a much stronger nucleophile than water and readily attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate that is subsequently protonated by water.
Nucleophilic Addition Reactions at the Carbonyl Center
The electrophilic nature of the two carbonyl carbons in 2,4-difluorophenylglyoxal makes it a prime substrate for a variety of nucleophilic addition reactions. These reactions are central to its application as a synthetic intermediate.
2,4-Difluorophenylglyoxal hydrate readily reacts with primary amines and related nitrogen nucleophiles, such as hydrazines, to form carbon-nitrogen double bonds. bham.ac.ukmasterorganicchemistry.com The reaction typically proceeds via a nucleophilic addition-elimination mechanism. Initially, the nitrogen nucleophile attacks one of the carbonyl carbons (preferentially the more reactive aldehyde) to form a carbinolamine intermediate. This is followed by dehydration to yield the final imine or hydrazone product. masterorganicchemistry.com The reaction is often catalyzed by acid and driven to completion by the removal of water. bham.ac.uk
Table 2: Formation of Imines and Hydrazones
| Nucleophile | Reagent Example | Product Type | General Reaction |
|---|---|---|---|
| Primary Amine | Aniline | Imine (Schiff Base) | Ar-CO-CHO + R-NH₂ ⇌ Ar-CO-CH=N-R + H₂O |
| Hydrazine (B178648) | Hydrazine (NH₂NH₂) | Hydrazone | Ar-CO-CHO + H₂N-NH₂ ⇌ Ar-CO-CH=N-NH₂ + H₂O |
| Substituted Hydrazine | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Ar-CO-CHO + H₂N-NH-Ar' ⇌ Ar-CO-CH=N-NH-Ar' + H₂O |
A particularly important application of this compound is its use in condensation reactions with dinucleophiles to construct heterocyclic ring systems. acs.org The presence of two adjacent electrophilic centers allows for [4+2] or [3+2] cyclocondensation pathways.
A prominent example is the synthesis of 1,2,4-triazine (B1199460) derivatives. researchgate.netmdpi.comresearchgate.net Reaction of this compound with an amidrazone (a compound containing both an amide and a hydrazine functional group) leads to the formation of a substituted 1,2,4-triazine ring. The reaction proceeds through a sequence of condensation and cyclization steps, ultimately forming a stable aromatic heterocyclic system. These triazine derivatives are of significant interest in medicinal chemistry. mdpi.com
Similarly, reaction with 1,2-diamines, such as o-phenylenediamine, yields quinoxaline (B1680401) derivatives. researchgate.net The reaction involves the sequential condensation of both amine groups with the two carbonyl functions of the glyoxal, followed by an intramolecular cyclization and dehydration/aromatization.
Oxidative Transformations of the Glyoxal Moiety
The glyoxal moiety of 2,4-difluorophenylglyoxal is susceptible to oxidation. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions. rsc.org
In the presence of mild oxidizing agents, the aldehyde group can be selectively oxidized to a carboxylic acid, yielding 2-(2,4-difluorophenyl)-2-oxoethanoic acid (2,4-difluorobenzoylformic acid). Stronger oxidizing conditions can lead to the cleavage of the carbon-carbon bond between the two carbonyl groups. For instance, oxidation of glyoxal itself with hydroxyl radicals in the presence of molecular oxygen can lead to oxalic acid, while in the presence of nitrogen oxides, formic acid can be a major product. rsc.org While specific studies on the oxidation of 2,4-difluorophenylglyoxal are scarce, it is expected to follow similar pathways, potentially yielding 2,4-difluorobenzoic acid upon oxidative cleavage under certain conditions.
Table 3: Potential Oxidation Products
| Oxidizing Conditions | Likely Product | Comments |
|---|---|---|
| Mild Oxidation (e.g., Tollens' reagent) | 2,4-Difluorobenzoylformic acid | Selective oxidation of the aldehyde group. |
| Strong Oxidation (e.g., KMnO₄, H₂O₂) | 2,4-Difluorobenzoic acid | Involves cleavage of the C-C bond between the carbonyls. |
Substitutions and Transformations on the Difluorophenyl Ring
Palladium-Catalyzed Cross-Coupling Reactions
extensive research of available scientific literature and databases has revealed no specific examples or detailed studies on the palladium-catalyzed cross-coupling reactions of this compound. While palladium catalysis is a widely employed and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis, its direct application to this compound as a substrate in cross-coupling reactions is not documented in the reviewed sources.
The reactivity of α-ketoaldehydes, such as phenylglyoxal (B86788) derivatives, is typically dominated by the chemistry of the two adjacent carbonyl groups. These functional groups are highly susceptible to nucleophilic attack and condensation reactions. For instance, the reaction of glyoxals with 1,2-diamines is a common and efficient method for the synthesis of quinoxalines. This inherent reactivity profile may limit the exploration of other transformations, such as palladium-catalyzed cross-coupling reactions at the aromatic ring, which would require specific activation of the C-F or C-H bonds.
While the fluorinated aromatic ring of this compound presents potential sites for cross-coupling, the development of suitable catalytic systems that can selectively activate these bonds in the presence of the highly reactive glyoxal moiety would be a significant synthetic challenge. Such a catalyst would need to be tolerant of the electrophilic carbonyl groups and chemoselectively facilitate the desired coupling process.
Given the absence of specific data, a representative data table for palladium-catalyzed cross-coupling reactions of this compound cannot be generated. Further research in this specific area would be necessary to elucidate the potential and challenges of applying modern palladium catalysis to this particular substrate.
Strategic Applications of 2,4 Difluorophenylglyoxal Hydrate As a Chemical Synthon
Modular Building Block in Heterocyclic Synthesis
The dual reactivity of the glyoxal (B1671930) moiety in 2,4-difluorophenylglyoxal hydrate (B1144303) allows it to act as a potent synthon for the construction of various heterocyclic rings. This is primarily achieved through condensation reactions where the two carbonyl groups react with dinucleophilic species to form new ring systems.
A significant application of 2,4-difluorophenylglyoxal hydrate is in the synthesis of 1,2,4-triazine (B1199460) derivatives. fishersci.at These compounds are of considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov
The synthesis typically involves the condensation of this compound with an aminoguanidine (B1677879) derivative. In this reaction, the more reactive aldehyde group of the glyoxal first condenses with a primary amino group of the aminoguanidine, followed by an intramolecular cyclization involving the second carbonyl group and another nitrogen atom of the guanidine (B92328) moiety. This cyclocondensation reaction efficiently yields a 3-amino-6-(2,4-difluorophenyl)-1,2,4-triazine core structure. The resulting triazine ring can be further modified, making this a versatile route to a library of biologically active compounds. fishersci.atresearchgate.net The 1,2,4-triazine scaffold is a prominent structural motif in various azanucleosides and has shown potential as an antitumor agent. benthamscience.comnih.gov
Beyond triazines, this compound is a key precursor for other nitrogen-containing heterocycles, most notably quinoxalines. Quinoxalines, or benzopyrazines, are synthesized through the condensation of an α-dicarbonyl compound with an ortho-phenylenediamine. nih.gov When this compound reacts with a substituted or unsubstituted o-phenylenediamine, it readily forms a 2-(2,4-difluorophenyl)quinoxaline derivative.
This reaction is a cornerstone in heterocyclic chemistry, providing a straightforward route to the quinoxaline (B1680401) core, which is present in natural antibiotics like echinomycin (B1671085) and actinoleutin and is a scaffold for compounds with a vast array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govnih.gov The specific 2,4-difluorophenyl substitution can be leveraged to tune the electronic and lipophilic properties of the resulting quinoxaline, potentially enhancing its biological efficacy or modifying its pharmacokinetic profile. researchgate.net
Precursor for Complex Fluorinated Organic Molecules
The 2,4-difluorophenyl moiety is a common feature in many modern pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity. This compound serves as an important pharmaceutical intermediate, providing a reliable method to introduce this fluorinated phenyl group into larger, more complex molecular architectures. fishersci.at
The reactivity of the glyoxal functional group allows it to be transformed into other chemical entities while preserving the difluorophenyl ring. For instance, the glyoxal can undergo:
Oxidation: To form 2,4-difluorobenzoylformic acid or, with further decarboxylation, 2,4-difluorobenzoic acid.
Reduction: To yield 1-(2,4-difluorophenyl)ethane-1,2-diol.
Condensation reactions: As discussed, to form heterocycles like triazines and quinoxalines. fishersci.atnih.gov
These transformations convert the initial glyoxal into a stable linker or a different functional group within a larger target molecule, making it a valuable building block in multi-step syntheses aimed at creating novel fluorinated compounds for various applications.
Utilization in Chemical Probe and Scaffold Development in Medicinal Chemistry Research
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds for biological screening. nih.govnih.gov this compound is strategically employed to generate scaffolds that are then used to develop chemical probes and potential drug candidates.
The heterocycles synthesized from this precursor, such as the 6-(2,4-difluorophenyl)-1,2,4-triazines and 2-(2,4-difluorophenyl)quinoxalines, represent privileged scaffolds. researchgate.netnih.govmdpi.com The term "privileged" indicates that these core structures are known to bind to multiple biological targets, increasing the likelihood of finding new bioactive agents.
Researchers can synthesize a core scaffold, for example, the triazine derivative, and then systematically modify other positions on the ring to explore the structure-activity relationship (SAR). This process helps in identifying which modifications lead to improved potency, selectivity, or other desirable pharmacological properties. The 2,4-difluorophenyl group often serves as a constant feature in these analogs, providing a key binding interaction or favorable physicochemical properties, while modifications elsewhere on the scaffold fine-tune the biological activity. nih.govnih.gov This approach accelerates the discovery of new chemical probes to study biological processes and is a foundational strategy in modern drug discovery. nih.gov
Advanced Characterization and Analytical Methodologies for 2,4 Difluorophenylglyoxal Hydrate and Its Derivatives
High-Resolution Spectroscopic Techniques (e.g., NMR, IR)
High-resolution spectroscopic methods are indispensable for the elucidation of the molecular structure of 2,4-Difluorophenylglyoxal hydrate (B1144303). Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the compound's functional groups and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structural identity. In the ¹H NMR spectrum, characteristic peaks are expected for the aromatic protons, the hydrate protons, and the aldehyde proton. The aromatic region typically displays signals between δ 6.8–7.5 ppm, with coupling patterns influenced by the fluorine substituents. The protons of the hydrate gem-diol group are anticipated to appear around δ 3–5 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the ketone is a key indicator, resonating at a downfield chemical shift of approximately 190 ppm.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is employed to identify the principal functional groups. A strong absorption band corresponding to the C=O (ketone) stretching vibration is typically observed around 1700 cm⁻¹. Additionally, a broad stretching band in the region of 3300 cm⁻¹ signifies the presence of the O-H groups of the geminal diol in the hydrate form.
Table 1: Expected Spectroscopic Data for 2,4-Difluorophenylglyoxal Hydrate
| Analytical Technique | Feature | Expected Data Range |
|---|---|---|
| ¹H NMR | Aromatic Protons | δ 6.8–7.5 ppm |
| Hydrate Protons (gem-diol) | δ 3–5 ppm | |
| ¹³C NMR | Carbonyl Carbon (Ketone) | ~190 ppm |
| FT-IR | C=O Stretch (Ketone) | ~1700 cm⁻¹ |
| O-H Stretch (Hydrate) | ~3300 cm⁻¹ (broad) |
Mass Spectrometric Approaches for Structural Confirmation
Mass spectrometry (MS) is a critical tool for verifying the molecular weight and confirming the elemental composition of this compound. Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are used to ascertain the molecular ion peak, which for the hydrate (C₈H₆F₂O₃) is expected at a mass-to-charge ratio (m/z) of approximately 188.13. scholarsresearchlibrary.com The monoisotopic mass is calculated at 188.02850037 Da. mdpi.com
Advanced MS analyses can also predict the collision cross-section (CCS) values for different adducts of the anhydrous form of the molecule, which is valuable for structural confirmation and differentiation from isomers. ijpsr.info For instance, MALDI-TOF mass spectrometry has been used to analyze phenylglyoxal (B86788) derivatives, including 2,4-Difluorophenylglyoxal (2,4-diF-PGO), after reaction with peptides. researchgate.net
Table 2: Predicted Mass Spectrometry Data for 2,4-Difluorophenylglyoxal (Anhydrous, C₈H₄F₂O₂) Adducts
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 171.02521 | 126.8 |
| [M+Na]⁺ | 193.00715 | 136.9 |
| [M-H]⁻ | 169.01065 | 128.6 |
| [M+NH₄]⁺ | 188.05175 | 147.4 |
| [M+K]⁺ | 208.98109 | 134.7 |
| [M+H-H₂O]⁺ | 153.01519 | 119.9 |
Data sourced from PubChemLite. ijpsr.info
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While X-ray crystallography data for this compound itself is not commonly reported due to its nature, the solid-state structures of its derivatives are frequently determined using this technique. Derivatization is a key strategy, as it can yield stable, crystalline solids suitable for single-crystal X-ray diffraction analysis. This method provides unambiguous proof of structure, including stereochemistry and molecular conformation.
A significant application of this compound is in the synthesis of biologically active 1,2,4-triazine (B1199460) derivatives. wikipedia.orgnih.gov The crystal structure of these derivatives can be meticulously characterized. For example, a novel 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, a complex triazine derivative, was analyzed and found to have a triclinic crystal structure. mdpi.com The refinement of its lattice parameters provides precise data on the unit cell dimensions. mdpi.com This demonstrates how X-ray crystallography of a derivative confirms the successful transformation of the parent glyoxal (B1671930) and elucidates the three-dimensional architecture of the resulting molecule. mdpi.com
Table 3: Example X-ray Crystallography Data for a 1,2,4-Triazine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 4.03416 Å |
| b | 13.73010 Å |
| c | 16.00670 Å |
| α | 113.4230° |
| β | 94.4060° |
| γ | 93.0050° |
| Unit-cell Volume | 807.795512 ų |
Data for 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide. mdpi.com
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.
Purity Assessment: High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS), is the standard method for determining the purity of the compound. Commercial batches of this compound typically specify a purity of 95% or greater, as verified by HPLC. nih.govnih.gov
Isolation and Purification: For the removal of impurities from synthesis reactions, flash column chromatography is a common and effective method. A typical mobile phase for the purification of this compound involves a solvent system such as a 90:10 mixture of hexane (B92381) and ethyl acetate. Recrystallization from ethanol/water mixtures can also be employed as an alternative or supplementary purification step.
Computational and Theoretical Insights into 2,4 Difluorophenylglyoxal Hydrate Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide deep insights into the stability and fundamental electronic properties of 2,4-Difluorophenylglyoxal hydrate (B1144303).
By solving the Kohn-Sham equations for the molecule, researchers can determine its ground-state electron density. From this, a wealth of information can be derived. For instance, the distribution of electron density reveals the polar nature of the molecule, highlighting the electronegative fluorine and oxygen atoms. The calculated molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, DFT calculations can be employed to assess the thermodynamic stability of different conformations of 2,4-Difluorophenylglyoxal hydrate. By optimizing the geometry of the molecule, the lowest energy structure can be identified. Frequency calculations can then confirm that this structure corresponds to a true minimum on the potential energy surface and can also provide thermodynamic data such as enthalpy and Gibbs free energy.
Illustrative DFT Calculation Outputs for this compound:
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule |
| Gibbs Free Energy of Formation | -750 kJ/mol | Indicates thermodynamic stability |
Computational Modeling of Reaction Pathways and Transition States
Understanding the mechanisms of chemical reactions involving this compound is crucial for its application in synthesis and materials science. Computational modeling allows for the exploration of potential reaction pathways and the characterization of the high-energy transition states that connect reactants, intermediates, and products.
Using methods such as DFT, chemists can map out the potential energy surface for a given reaction. This involves identifying the structures of all reactants, products, and any intermediates. The transition state for each step of the reaction can be located using various algorithms. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.
The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that determines the rate of the reaction. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be predicted. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to favor the desired product. For example, in a reaction involving the carbonyl group of this compound, computational modeling could distinguish between different nucleophilic attack trajectories.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are indispensable for the structural elucidation of organic molecules. Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra.
For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. This is typically achieved by first optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
These predicted spectra can be compared with experimental data to confirm the structure of the molecule or to assign specific signals to particular atoms within the molecule. Discrepancies between predicted and experimental shifts can sometimes point to specific conformational effects or intermolecular interactions in solution that were not accounted for in the gas-phase calculation. The accuracy of these predictions has significantly improved with the development of more advanced computational methods and basis sets.
Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound:
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C1 (carbonyl) | 192.5 | 193.1 | - | - |
| C2 (gem-diol) | 95.3 | 94.8 | 5.6 (OH) | 5.5 (OH) |
| C-Aromatic | 110-165 | 110-165 | 7.0-7.8 | 7.1-7.9 |
| F-C (Aromatic) | 160-165 | 161-166 | - | - |
Structure-Reactivity Relationship Predictions
The ultimate goal of many computational studies is to establish clear relationships between a molecule's structure and its reactivity. By systematically modifying the structure of this compound in silico and calculating various electronic and structural parameters, a quantitative structure-reactivity relationship (QSRR) can be developed.
For instance, one could investigate how the substitution pattern on the phenyl ring affects the reactivity of the glyoxal (B1671930) moiety. By replacing the fluorine atoms with other substituents (e.g., electron-donating or electron-withdrawing groups) and recalculating the properties described in the previous sections (HOMO/LUMO energies, atomic charges, etc.), a correlation can be established.
These relationships can be expressed mathematically, allowing for the prediction of the reactivity of new, yet-to-be-synthesized derivatives. This predictive power is a significant advantage of computational chemistry, as it can guide experimental efforts towards molecules with desired properties, saving time and resources. For example, a QSRR study might reveal that increasing the electron-withdrawing strength of the substituents on the aromatic ring increases the susceptibility of the carbonyl carbon to nucleophilic attack.
Future Prospects and Emerging Research Frontiers for 2,4 Difluorophenylglyoxal Hydrate
Catalyst Development for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is a primary frontier for expanding the synthetic utility of 2,4-Difluorophenylglyoxal hydrate (B1144303). Research is increasingly focused on designing catalysts that can control the reactivity of its dual carbonyl groups to achieve high levels of selectivity, particularly in asymmetric synthesis.
One promising area is the use of chiral Brønsted acids and organocatalysts for enantioselective transformations. For instance, in the synthesis of hydantoin (B18101) derivatives, the use of chiral catalysts like BINOL-derived phosphoric acids has shown the potential to achieve high enantiomeric ratios (e.r. > 90:10). These catalysts work by creating a chiral environment around the substrate, directing the approach of the nucleophile to one face of the molecule.
Future research will likely focus on:
Developing more efficient organocatalysts: Proline and its derivatives have been instrumental in asymmetric aldol (B89426) reactions involving ketones and α-keto acids. nih.gov Similar catalysts could be tailored for reactions with 2,4-Difluorophenylglyoxal hydrate to afford chiral products with high stereocontrol. nih.govdurham.ac.uk
Exploring metal-based catalysts: While organocatalysis is a major focus, the development of chiral metal complexes could offer complementary reactivity and selectivity.
Computational modeling: Theoretical studies can aid in the design of catalysts by providing insights into the transition states of the reactions, helping to predict which catalyst structures will lead to the desired stereochemical outcome. nih.gov
| Catalyst Type | Example | Potential Application with this compound | Desired Outcome |
| Chiral Brønsted Acid | BINOL-derived phosphoric acids | Asymmetric hydantoin synthesis | High enantioselectivity |
| Organocatalyst | Proline derivatives | Enantioselective aldol-type reactions | Access to chiral building blocks |
| Metal Complex | Chiral Lewis acids | Asymmetric additions to the carbonyl groups | Novel stereoselective transformations |
Flow Chemistry and Continuous Processing Applications
The adoption of flow chemistry and continuous processing represents a significant opportunity for the synthesis of derivatives from this compound. google.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. google.comsigmaaldrich.com
While specific examples involving this compound are still emerging, the principles of flow chemistry can be applied to its known reactions. For example, the synthesis of heterocyclic compounds, a common application of this glyoxal (B1671930), is well-suited for flow processes. Continuous flow reactors can enable the safe handling of reactive intermediates and allow for precise control over reaction parameters, leading to higher yields and purities. google.com
Future research directions in this area include:
Development of integrated multi-step flow syntheses: This would involve combining several reaction steps in a continuous sequence without isolating intermediates, significantly streamlining the production of complex molecules. google.com
Use of immobilized catalysts: Packing columns with solid-supported catalysts or enzymes can simplify product purification and allow for catalyst recycling, a key principle of green chemistry.
Automated reaction optimization: Combining flow reactors with automated systems and machine learning algorithms can rapidly screen reaction conditions to find the optimal parameters for a given transformation.
| Flow Chemistry Advantage | Application to this compound Reactions | Potential Benefit |
| Enhanced Safety | Handling of reactive intermediates in heterocycle synthesis | Reduced risk of hazardous incidents |
| Precise Control | Temperature and pressure control in exothermic reactions | Improved yield and selectivity |
| Scalability | Continuous production of pharmaceutical intermediates | Efficient manufacturing of target molecules |
| Automation | High-throughput screening of reaction conditions | Accelerated process development |
Exploration of Novel Reaction Manifolds
Beyond its established reactivity, there is considerable potential to uncover novel reaction manifolds for this compound. Its unique electronic properties, stemming from the two fluorine atoms on the phenyl ring and the adjacent carbonyl groups, can be exploited to design new synthetic transformations.
One area of exploration is its use in multicomponent reactions (MCRs) . The ability of the glyoxal to react with multiple reagents in a single pot could provide rapid access to complex molecular architectures. Furthermore, the development of new asymmetric transformations is a key research frontier. For example, the asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols highlights the potential to create multiple stereocenters with high control. researchgate.net
Emerging research could focus on:
Catalytic asymmetric additions: Developing new methods for the enantioselective addition of various nucleophiles to the carbonyl groups.
[4+2] and [3+2] cycloaddition reactions: Using the glyoxal as a building block for the synthesis of complex heterocyclic systems.
Umpolung reactivity: Reversing the normal polarity of the functional groups to enable new bond formations.
Sustainable and Biocatalytic Approaches in its Chemical Transformations
The principles of green chemistry are increasingly influencing synthetic strategies, and the future of this compound chemistry will undoubtedly involve more sustainable and biocatalytic approaches. Biocatalysis, the use of enzymes to perform chemical transformations, offers the potential for high selectivity under mild reaction conditions.
While direct biocatalytic applications for this compound are not yet widely reported, the broader field of biocatalysis offers promising avenues. For example, ketoreductases (KREDs) could be employed for the enantioselective reduction of one of the carbonyl groups to produce chiral hydroxy ketones. Similarly, aldolases could potentially be used to catalyze aldol-type reactions with high stereocontrol. researchgate.net
Future research in this domain will likely involve:
Enzyme screening and engineering: Identifying or engineering enzymes that can accept this compound as a substrate.
Whole-cell biocatalysis: Utilizing microorganisms to perform transformations, which can be more cost-effective by avoiding the need for enzyme purification.
Chemo-enzymatic synthesis: Combining biocatalytic steps with traditional chemical reactions to create more efficient and sustainable synthetic routes.
| Sustainable Approach | Potential Application with this compound | Benefit |
| Biocatalytic Reduction | Enantioselective reduction of a carbonyl group using a ketoreductase | Access to chiral alcohols with high purity |
| Biocatalytic Aldol Reaction | Stereoselective C-C bond formation using an aldolase | Creation of complex chiral structures |
| Use of Greener Solvents | Performing reactions in water or other environmentally benign solvents | Reduced environmental impact |
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for 2,4-Difluorophenylglyoxal hydrate to ensure stability?
- Methodological Answer : Store under an inert atmosphere (e.g., nitrogen or argon) at temperatures below -20°C to prevent degradation. Use airtight glass containers to minimize moisture exposure. During experiments, handle with nitrile gloves, protective eyewear, and lab coats. Post-experiment waste should be segregated and disposed via certified hazardous waste services to comply with environmental regulations .
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer :
- Analytical Techniques :
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer : A common method involves the oxidation of 2,4-difluorophenethyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane, followed by hydration. Alternative routes include ozonolysis of 2,4-difluorostyrene derivatives. Purification is typically achieved via recrystallization from ethanol/water mixtures or flash chromatography (e.g., 90:10 hexane/EtOAc) .
Advanced Research Questions
Q. How does the fluorination pattern influence the reactivity of this compound in condensation reactions?
- Methodological Answer : The electron-withdrawing fluorine substituents at the 2- and 4-positions increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions (e.g., with ureas or amines). Computational modeling (DFT studies) shows reduced steric hindrance compared to bulkier substituents (e.g., methoxy or trifluoromethyl groups), facilitating regioselective product formation. Experimental validation via kinetic studies (e.g., monitoring by ¹⁹F NMR) is recommended .
Q. What strategies optimize enantioselective synthesis using this compound as a substrate?
- Methodological Answer :
- Catalytic Systems : Use chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) or organocatalysts to induce asymmetry. For example, in hydantoin synthesis, 1,3-dibenzylurea and 20 mol% of a chiral catalyst yield enantiomeric ratios (e.r.) >90:10 .
- Reaction Conditions : Conduct reactions in anhydrous toluene at 0°C for 72 hours to maximize enantioselectivity. Monitor progress via chiral HPLC or polarimetry.
Q. How do hydrate dissociation dynamics affect reaction outcomes in aqueous vs. non-polar solvents?
- Methodological Answer : In polar solvents (e.g., water or DMSO), the hydrate form dominates, slowing reactivity due to hydrogen bonding. In non-polar solvents (e.g., toluene), partial dissociation releases the reactive glyoxal species, accelerating condensation. Use Karl Fischer titration to quantify water content and correlate with reaction rates. Thermodynamic studies (van’t Hoff analysis) can quantify dissociation constants .
Data Contradictions and Resolution
- CAS Number Discrepancy : Evidence lists conflicting CAS numbers (1049754-94-0 vs. 79784-36-4 ). This likely reflects supplier-specific nomenclature. Always cross-validate using analytical data (NMR, MS) and purchase from accredited vendors (e.g., Thermo Scientific or SynChem) .
- Storage Recommendations : While most sources recommend -20°C , stability under freeze-thaw cycles is unverified. Conduct accelerated stability studies (e.g., 25°C/60% RH for 1 week) to assess degradation (HPLC monitoring).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
